molecular formula C12H13N3O2 B14178084 1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 875414-53-2

1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B14178084
CAS No.: 875414-53-2
M. Wt: 231.25 g/mol
InChI Key: YWGDYNMSVIUERT-UHFFFAOYSA-N
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Description

1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an aminobenzoyl group and a dihydropyrazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable catalytic activity . The reaction conditions are generally mild, and the process is environmentally friendly.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it into an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the aminobenzoyl group. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe.

    Medicine: Pyrazole derivatives, including this compound, have shown promising activities in medicinal chemistry.

    Industry: The compound’s fluorescence properties make it useful in the textile industry as a fluorescent whitening agent.

Mechanism of Action

The mechanism of action of 1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s aminobenzoyl group can interact with various enzymes and receptors, modulating their activity. In medicinal applications, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

875414-53-2

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-[5-(2-aminobenzoyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C12H13N3O2/c1-8(16)15-7-6-11(14-15)12(17)9-4-2-3-5-10(9)13/h2-5H,6-7,13H2,1H3

InChI Key

YWGDYNMSVIUERT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(=N1)C(=O)C2=CC=CC=C2N

Origin of Product

United States

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